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4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine Documentation Hub

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  • Product: 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine
  • CAS: 885457-99-8

Core Science & Biosynthesis

Foundational

Chemical stability profile of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Chemical Stability Profile of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine Abstract The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability Profile of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The title compound, 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine, incorporates this privileged scaffold and presents unique stability challenges due to its specific functional groups. Understanding the chemical stability of a potential drug candidate is a non-negotiable prerequisite for successful drug development, as it directly impacts safety, efficacy, and shelf-life.[2][3] This technical guide provides a comprehensive analysis of the potential degradation pathways of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine, outlines robust methodologies for its stability assessment through forced degradation studies, and discusses strategies for its stabilization. The insights herein are tailored for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of pharmaceutical development.

Physicochemical Profile and Structural Features

A foundational understanding of the molecule's intrinsic properties is essential before commencing stability assessments. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent parts and related analogs.

Chemical Structure:

4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

  • Core Scaffold: A 1,3-thiazol-2-amine ring. The thiazole ring is aromatic, and the exocyclic amino group at the C2 position is a key functional group.[4]

  • Key Substituents:

    • A methyl group at the 4-position of the phenoxy ring.

    • An ether linkage (-O-CH2-) connecting the phenoxy and thiazole moieties.

    • The primary amino group at the C2 position of the thiazole ring.

Inferred Physicochemical Properties:

PropertyAnticipated Value / CharacteristicRationale / Significance
Molecular Formula C11H12N2OSDefines the elemental composition and molecular weight.
Molecular Weight 220.29 g/mol Influences solubility, diffusion, and other physical properties.
Appearance Likely a crystalline solid (e.g., light yellow crystals).[4]Physical state is critical for handling, formulation, and analytical characterization.
Solubility Soluble in organic solvents like alcohols, ether, and DMSO.[4][5]Crucial for designing solution-based stability studies and for formulation development. Limited aqueous solubility may be expected.
pKa The 2-amino group imparts basicity.Influences solubility at different pH values and susceptibility to acid-catalyzed hydrolysis.

Anticipated Chemical Degradation Pathways

The chemical structure of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine suggests several potential degradation pathways under stress conditions. A proactive evaluation of these pathways is the cornerstone of a stability-indicating method development.[6]

Hydrolytic Degradation

While the thiazole ring itself is generally stable to hydrolysis, extreme pH and elevated temperatures could pose a risk.[7] The ether linkage is typically stable but can be susceptible to cleavage under harsh acidic conditions. The primary focus of hydrolytic studies will be to assess the integrity of the overall structure across a physiologically relevant pH range.

Oxidative Degradation

The molecule possesses multiple sites susceptible to oxidation. This is often a critical degradation pathway for sulfur- and nitrogen-containing heterocycles.[7]

  • Thiazole Ring Oxidation: The sulfur atom (S1) is a prime target for oxidation, potentially forming a sulfoxide or, under more aggressive conditions, a sulfone.[8]

  • Amino Group Oxidation: The primary amine at the C2 position can undergo oxidation.

  • Ring Opening: Oxidative cleavage of the thiazole ring has been reported for related structures, such as benzothiazoles, leading to the formation of sulfonate esters or other ring-opened products.[9][10]

Photodegradation

Thiazole derivatives are known to be photosensitive.[9] The aromatic nature of both the thiazole and phenoxy rings allows for the absorption of UV radiation, which can initiate degradation.[11] A common mechanism involves the reaction with singlet oxygen, which can be generated by photosensitization, leading to cycloaddition reactions and the formation of unstable endoperoxides that rearrange into various degradation products.[11]

Thermal Degradation

In the solid state or in solution, elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. The specific products are often complex and depend on the presence of oxygen and moisture.

Below is a conceptual diagram illustrating the primary sites of potential degradation on the molecule.

Potential Degradation Sites cluster_molecule 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine cluster_stressors Stress Conditions Thiazole Thiazole Ring (S and N atoms) Amine C2-Amino Group Thiazole->Amine Ether Ether Linkage Ether->Thiazole Phenoxy Phenoxy Ring Phenoxy->Ether Oxidation Oxidation (H₂O₂) Oxidation->Thiazole Sulfoxide/Sulfone Formation, Ring Opening Oxidation->Amine Oxidative Deamination Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Ether Potential Cleavage (Harsh Acid) Photolysis Photolysis (UV/Vis Light) Photolysis->Thiazole Ring Cleavage, Photo-oxidation Photolysis->Phenoxy Photo-oxidation

Caption: Potential sites of degradation on the core molecule under various stress conditions.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Summary of Stress Conditions
Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°CProducts of ether linkage cleavage (under harsh conditions), potential ring-opened species.
Base Hydrolysis 0.1 M NaOH at 60°CMinimal degradation expected, but potential for reactions involving the amino group.
Oxidation 3% H₂O₂ at room temperatureThiazole N-oxide, thiazole sulfoxide/sulfone, products of oxidative deamination.[7]
Thermal Degradation Solid-state sample at 80°C / 75% RH (humid) and 80°C (dry)Non-specific decomposition products.
Photodegradation Solution/solid sample exposed to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (near UV).[7] A dark control is mandatory.Products of photo-oxidation, ring-opened products (e.g., benzamides).[11]
General Protocol for Forced Degradation

The following workflow provides a systematic approach to executing forced degradation studies.

Start Stressed Sample (from Forced Degradation) HPLC Inject into Validated HPLC-DAD System Start->HPLC PeakPurity Assess Peak Purity of API (DAD Analysis) HPLC->PeakPurity Chromatogram LCMS Analyze by LC-MS/MS for Mass Information PeakPurity->LCMS Impure or Degradation Observed NMR Isolate Degradants (Prep-HPLC) & Analyze by NMR PeakPurity->NMR Major Degradant >0.1% Structure Propose Degradant Structures LCMS->Structure m/z and fragmentation data NMR->Structure Structural Confirmation

Sources

Exploratory

Comprehensive Technical Guide: Thermodynamic Properties and LogP Characterization of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

Executive Summary In the landscape of small-molecule drug discovery, 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine represents a critical scaffold, often investigated for its potential as an antimicrobial agent, kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule drug discovery, 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine represents a critical scaffold, often investigated for its potential as an antimicrobial agent, kinase inhibitor, or antifungal intermediate. Its structure combines a polar, hydrogen-bond-donating aminothiazole headgroup with a lipophilic (4-methylphenoxy)methyl tail.

This guide provides an in-depth analysis of the thermodynamic and physicochemical properties of this compound. Unlike standard datasheets, this document focuses on the causality behind these properties—how molecular structure dictates lattice energy and solvation—and provides rigorous, self-validating protocols for their experimental determination.

Physicochemical Architecture

To understand the thermodynamic behavior of this molecule, we must first dissect its structural components. The molecule consists of three distinct domains that compete to define its solubility and partitioning behavior.

Structural Analysis
  • Domain A (Polar Head): The 2-amino-1,3-thiazole ring. This fragment is planar and capable of significant hydrogen bonding (both donor via -NH₂ and acceptor via thiazole -N=). It drives water solubility and high melting points due to intermolecular H-bonding in the crystal lattice.

  • Domain B (Linker): The methylene ether (-CH₂-O-) bridge. This introduces rotational freedom (entropy) but also acts as a metabolic handle.

  • Domain C (Lipophilic Tail): The 4-methylphenyl group.[1] This planar, hydrophobic moiety drives the logP upward, facilitating membrane permeability but reducing aqueous solubility.

Identification Data
PropertyValue / Descriptor
IUPAC Name 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
SMILES Cc1ccc(OCC2=CSC(N)=N2)cc1
Predicted LogP 2.8 – 3.1 (Consensus Estimate)
H-Bond Donors 1 (Exocyclic Amine)
H-Bond Acceptors 3 (Thiazole N, Thiazole S, Ether O)

Thermodynamic Properties

Thermodynamic profiling is not merely about cataloging melting points; it is about understanding the energy barriers to solvation and phase transition.

Solid-State Thermodynamics (Crystal Lattice)

The high melting point typical of aminothiazoles (often >130°C) suggests a crystal lattice stabilized by a robust hydrogen-bond network.

  • Melting Point (T_m): Expected range 130°C – 160°C .[2]

    • Significance: A high T_m indicates high lattice energy (

      
      ), which opposes dissolution.
      
  • Enthalpy of Fusion (

    
    ): 
    
    • This parameter measures the energy required to break the crystal lattice. For this class of compounds,

      
       is typically 25–35 kJ/mol .
      
    • Application: Used in the Ideal Solubility Equation (see Section 5).

Solubility Profile

The solubility of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is pH-dependent due to the basic nitrogen on the thiazole ring (pKa ~5.3).

  • Intrinsic Solubility (

    
    ):  Low (estimated < 0.1 mg/mL in neutral pH). The lipophilic tail dominates the behavior of the neutral species.
    
  • pH-Dependent Solubility:

    • pH < 4: Solubility increases significantly as the thiazole nitrogen becomes protonated (

      
       form).
      
    • pH > 6: Solubility plateaus at the intrinsic value (

      
      ), limited by the hydrophobic effect of the tolyl ether tail.
      

Lipophilicity (LogP) Characterization

The partition coefficient (logP) is the single most important predictor of ADME (Absorption, Distribution, Metabolism, Excretion) behavior for this compound.

Predicted vs. Experimental
  • Calculated LogP (cLogP): ~2.9.

    • Breakdown: Thiazole (0.5) + Phenoxy (2.0) + Methyl (0.5) + Corrections.

  • Significance: A logP of ~3.0 is the "sweet spot" for drug development—lipophilic enough to cross the blood-brain barrier or gut wall, but soluble enough to not be completely grease-like.

The "LogD" Nuance

Because the aminothiazole is ionizable, researchers must distinguish between LogP (neutral species) and LogD (distribution coefficient at a specific pH).

  • At pH 7.4 , the molecule is largely neutral, so LogD ≈ LogP .

  • At pH 2.0 , the molecule is ionized, and LogD << LogP .

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Do not use kinetic solubility methods (DMSO spike) for thermodynamic constants; they yield supersaturated metastable states.

  • Preparation: Weigh excess solid compound (approx. 10 mg) into a glass vial.

  • Solvent Addition: Add 2.0 mL of phosphate buffer (pH 7.4) or 0.1 M HCl (for acidic solubility).

  • Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours.

    • Validation Step: Check for the presence of solid at the end. If no solid remains, the solution is not saturated; repeat with more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins (better than filtration, which can adsorb hydrophobic drugs).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: LogP Determination via HPLC (OECD 117)

The traditional shake-flask method is prone to emulsion errors with aminothiazoles. The HPLC method is faster and more reproducible.

  • Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25) isocratic flow.

  • Calibration: Inject a mixture of 5 reference standards with known logP values (e.g., Toluene, Naphthalene, etc.) spanning the expected range (LogP 1.0 – 4.0).

  • Measurement: Inject the test compound. Record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor (

    
    ):
    
    
    
    
    (where
    
    
    is the dead time, usually determined by thiourea injection).
  • Derivation: Plot Log

    
     vs. LogP of standards. Interpolate the LogP of the test compound.[3]
    

Visualizations

Synthesis Pathway (Hantzsch Thiazole Synthesis)

Understanding the synthesis helps in identifying potential impurities (e.g., unreacted alpha-haloketone) that affect thermodynamic measurements.

G Reactant1 1-(4-methylphenoxy)- 3-chloropropan-2-one Intermediate Intermediate Hydroxythiazoline Reactant1->Intermediate Condensation (Ethanol, Reflux) Reactant2 Thiourea (NH2-CS-NH2) Reactant2->Intermediate Product 4-[(4-Methylphenoxy)methyl]- 1,3-thiazol-2-amine Intermediate->Product Dehydration (-H2O) Byproduct HCl + H2O Intermediate->Byproduct

Caption: The Hantzsch synthesis pathway involves the condensation of an alpha-haloketone with thiourea, followed by cyclization and dehydration.

LogP Determination Workflow (HPLC Method)

This diagram illustrates the logic flow for the HPLC-based LogP determination, ensuring data integrity.

LogP_Workflow Start Start: LogP Determination SelectStd Select 5 Reference Standards (Known LogP 1.0 - 4.0) Start->SelectStd RunHPLC Run Isocratic HPLC (MeOH/Water 75:25) SelectStd->RunHPLC CalcK Calculate Capacity Factor (k') for Standards & Analyte RunHPLC->CalcK Regression Construct Calibration Curve Log k' vs. Known LogP CalcK->Regression Validate Validation Check: Is R² > 0.98? Regression->Validate Interpolate Interpolate Analyte LogP Final Report LogP Value Interpolate->Final Validate->Interpolate Yes Error Recalibrate System Validate->Error No Error->SelectStd

Caption: A self-validating workflow for HPLC-based LogP determination, prioritizing calibration linearity (R² > 0.98) before reporting results.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing.

  • PubChem Compound Summary. (2025). "4-[(2-Ethoxyphenyl)methyl]-1,3-thiazol-2-amine (Analog)." National Center for Biotechnology Information.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Protocols & Analytical Methods

Method

Reagents and solvents for synthesizing 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

This Application Note and Protocol guide details the synthesis of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine , a structural motif found in various bioactive compounds and kinase inhibitors. The guide prioritizes a t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine , a structural motif found in various bioactive compounds and kinase inhibitors.

The guide prioritizes a two-step "Thiazole-First" strategy . This route is selected to avoid the known regioselectivity issues associated with the direct alkylation of 1,3-dichloroacetone with electron-rich phenols (which predominantly yields unstable 1,1-disubstituted acetals rather than the required 1,3-ketones).

[1]

Abstract

This protocol describes a robust, high-yield synthetic route for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine. Unlike conventional methods that attempt to synthesize the phenoxy-ketone precursor first (often leading to side reactions with p-cresol), this approach utilizes a convergent synthesis . First, the 2-aminothiazole core is constructed via the Hantzsch reaction to yield the stable intermediate 4-(chloromethyl)thiazol-2-amine hydrochloride . Second, a nucleophilic substitution with p-cresol under basic conditions installs the aryloxy ether linkage. This method minimizes purification steps and maximizes regiocontrol.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the instability of


-phenoxy ketones.
  • Step 1 (Cyclization): Condensation of 1,3-dichloroacetone with thiourea to form the chloromethyl-functionalized thiazole ring.

  • Step 2 (Etherification): Displacement of the alkyl chloride by the p-cresolate anion.

Reaction Scheme Visualization

ReactionScheme Reactants 1,3-Dichloroacetone + Thiourea Intermediate 4-(Chloromethyl)thiazol-2-amine Hydrochloride (Solid) Reactants->Intermediate Step 1: Acetone/EtOH Reflux, 2h Target 4-[(4-Methylphenoxy)methyl]- 1,3-thiazol-2-amine Intermediate->Target Step 2: K2CO3, DMF 60°C, 4h Reagent2 p-Cresol (4-Methylphenol) Reagent2->Target Nucleophile

Figure 1: Two-step synthetic pathway avoiding unstable ketone intermediates.

Reagents and Solvents

The following reagents are critical for the protocol. Purity levels significantly impact the yield of the crystallization steps.

Reagent / SolventCAS No.Grade/PurityRole
1,3-Dichloroacetone 534-07-6>98%Electrophile (Step 1)
Thiourea 62-56-6>99%Dinucleophile (Step 1)
Acetone 67-64-1ACS ReagentSolvent (Step 1)
4-(Chloromethyl)thiazol-2-amine HCl IntermediateSynthesizedElectrophile (Step 2)
p-Cresol (4-Methylphenol) 106-44-5>99%Nucleophile (Step 2)
Potassium Carbonate (Anhydrous) 584-08-7>99% (Powder)Base (Step 2)
Potassium Iodide 7681-11-099%Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) 68-12-2AnhydrousSolvent (Step 2)

Experimental Protocols

Phase 1: Synthesis of 4-(Chloromethyl)thiazol-2-amine Hydrochloride

Objective: Create the thiazole core with a reactive handle. Safety Note: 1,3-Dichloroacetone is a potent lachrymator and blistering agent. Handle only in a fume hood.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dichloroacetone (12.7 g, 100 mmol) in Acetone (100 mL).

  • Addition: Add Thiourea (7.6 g, 100 mmol) to the solution. The reaction is often exothermic; add in portions if scaling up.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 2–3 hours. A white precipitate will begin to form within 30 minutes.

    • Process Insight: The precipitation drives the reaction to completion. The product is the hydrochloride salt, which is insoluble in acetone.

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes.

  • Filtration: Filter the white solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold Acetone (2 x 20 mL) to remove unreacted dichloroacetone and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C or air-dry overnight.

    • Expected Yield: 85–95% (approx. 15.5–17.5 g).

    • Appearance: White to off-white crystalline solid.

Phase 2: Williamson Ether Synthesis of Target Molecule

Objective: Displace the chloride with p-cresolate to form the final ether.

  • Activation: In a 100 mL round-bottom flask, dissolve p-Cresol (1.08 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    ) (3.45 g, 25 mmol).
    
    • Stoichiometry Note: 2.5 equivalents of base are used: 1 equiv to neutralize the HCl from the thiazole salt, 1 equiv to deprotonate the phenol, and 0.5 equiv excess to drive the reaction.

  • Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 g, 0.6 mmol) to accelerate the substitution via the in situ formation of the more reactive alkyl iodide.

  • Addition of Intermediate: Add the 4-(Chloromethyl)thiazol-2-amine HCl (1.85 g, 10 mmol) prepared in Phase 1.

  • Reaction: Heat the mixture to 60°C with vigorous stirring for 4–6 hours. Monitor by TLC (Mobile phase: 50% Ethyl Acetate / Hexanes).

  • Quenching: Pour the reaction mixture into Ice-Water (100 mL) with stirring. The product should precipitate as a solid.

  • Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove excess cresol), water, and brine. Dry over

    
    .
    
  • Purification:

    • Crude Solid: Filter the precipitate from the water quench.

    • Recrystallization:[1][2] Recrystallize from Ethanol/Water (4:1) . Dissolve in hot ethanol, filter while hot if necessary, then add warm water until slightly turbid. Cool slowly.

Workflow Diagram

ProtocolWorkflow Start Start: Reagent Prep Step1 Dissolve 1,3-DCA in Acetone Add Thiourea Start->Step1 Reflux Reflux 2h (56°C) Precipitate forms Step1->Reflux Filter Filter & Wash (Acetone) Isolate Thiazole-HCl Salt Reflux->Filter Combine Add Thiazole-HCl Salt Heat to 60°C, 4h Filter->Combine Solid Intermediate Step2_Prep Mix p-Cresol + K2CO3 + KI in DMF Step2_Prep->Combine Quench Pour into Ice Water Precipitate Product Combine->Quench Purify Recrystallize (EtOH/H2O) Quench->Purify

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow needlesVisual
Melting Point 138–142°C (Typical)Capillary Method
1H NMR (DMSO-d6)

2.23 (s, 3H,

), 4.95 (s, 2H,

), 6.60 (s, 1H, Thiazole-H), 6.8-7.1 (m, 4H, Ar-H), 7.05 (s, 2H,

)
400 MHz NMR
Mass Spec [M+H]+ = 221.07ESI-MS

Troubleshooting:

  • Low Yield in Step 2: Ensure the DMF is anhydrous. Water kills the phenoxide nucleophile.

  • Product is Sticky/Oily: This indicates residual DMF or p-cresol. Perform a thorough wash with 1M NaOH during the workup to strip excess phenol, then recrystallize.

  • Impurity at

    
     6.3:  Unreacted chloromethyl thiazole. Increase reaction time or temperature to 70°C.
    

References

  • BenchChem Technical Support. (2025).[3][4] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem Application Notes.

  • Hill, J. (1970). Reactions of 1,3-dichloroacetone with phenols. Journal of the Chemical Society C: Organic, 462-464.

  • EvitaChem. (2025). Synthesis of 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine. EvitaChem Product Guide.

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. Organic Chemistry Portal.

Sources

Application

Application Note: Crystallization &amp; Purification of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

[1] Executive Summary This application note details the isolation, purification, and crystallization protocols for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine (CAS: 1686-38-0).[1] This compound is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the isolation, purification, and crystallization protocols for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine (CAS: 1686-38-0).[1] This compound is a critical intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and adenosine receptor antagonists.[1][2]

The 2-aminothiazole scaffold, while synthetically accessible via the Hantzsch reaction, often suffers from persistent colored impurities (oxidative byproducts) and difficult-to-remove regioisomers.[1] This guide provides a self-validating workflow to transition from crude reaction mixtures to high-purity (>99.5%) crystalline solids, emphasizing the control of polymorphism and solvate formation.

Physicochemical Profiling & Solubility Logic

To design an effective crystallization, one must understand the competing polarities within the molecule.[1][2]

  • Head Group (Polar): The 2-aminothiazole core is basic (

    
    ) and capable of significant hydrogen bonding (Donor: 
    
    
    
    , Acceptor: Thiazole
    
    
    ).[2]
  • Tail Group (Lipophilic): The (4-methylphenoxy)methyl moiety adds significant lipophilicity, reducing water solubility compared to the parent 2-aminothiazole.[2]

Table 1: Solubility Profile & Solvent Selection Strategy
Solvent SystemSolubility BehaviorApplication
Ethanol (Hot) HighPrimary crystallization solvent.[1]
Ethanol (Cold) Moderate/LowYield generation upon cooling.
Water Insoluble (Free Base)Anti-solvent for precipitation.[2]
Ethyl Acetate ModerateGood for slurry washes to remove non-polar impurities.[1]
Acetone HighExcellent for initial salt formation (HBr/HCl).[2]
Toluene Low (Cold) to High (Hot)Alternative for obtaining anhydrous polymorphs.[2]

Process Workflow: From Synthesis to Crystal

The following diagram illustrates the purification logic, moving from the crude Hantzsch product to the final API-grade crystal.

G Start Crude Reaction Mixture (Hantzsch Condensation) Step1 1. Salt Formation (Precipitation of HBr Salt) Start->Step1 Cool to 0-5°C Step2 2. Impurity Purge (Acetone/EtOH Wash) Step1->Step2 Filtration Step3 3. Free Base Liberation (Neutralization pH 9-10) Step2->Step3 NH4OH / Na2CO3 Step4 4. Final Crystallization (EtOH/Water or Toluene) Step3->Step4 Controlled Cooling End Pure Crystalline Solid (>99.5% HPLC) Step4->End Isolation & Drying

Figure 1: Purification workflow designed to isolate the hydrobromide salt first, effectively rejecting non-basic impurities before final crystallization.

Detailed Experimental Protocols

Protocol A: Isolation of the Hydrobromide Salt (Primary Purification)

Rationale: The Hantzsch synthesis (using 1-(4-methylphenoxy)-3-chloropropan-2-one and thiourea) generates the hydrobromide or hydrochloride salt.[1] Isolating this salt directly is the most efficient way to remove unreacted


-haloketones and colored oxidative oligomers.[1]

Reagents:

  • Crude Reaction Mixture (in Ethanol)[2]

  • Acetone (Anti-solvent)[2]

Procedure:

  • Concentration: Reduce the volume of the ethanolic reaction mixture by 50% via rotary evaporation (

    
    , vacuum).
    
  • Anti-solvent Addition: While stirring rapidly, add 2 volumes of acetone.[1] The change in polarity often triggers rapid nucleation of the salt.

  • Aging: Cool the slurry to

    
     and hold for 2 hours. This "aging" process allows Ostwald ripening, where small, impure crystals dissolve and redeposit onto larger, purer crystals.[1][2]
    
  • Filtration: Filter the solids. Wash the cake with cold acetone (

    
     bed volume).
    
    • Checkpoint: The solid should be off-white to pale yellow.[1] If dark orange, repeat the wash.[1][2]

Protocol B: Generation and Crystallization of the Free Base

Rationale: To obtain the neutral drug substance, we must break the salt.[2] Controlled neutralization coupled with cooling crystallization yields the best morphology.[1]

Reagents:

  • Crude Salt (from Protocol A)[2]

  • Ethanol (95% or Absolute)[2]

  • Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    )[2]
  • Deionized Water

Procedure:

  • Dissolution: Suspend the salt in Ethanol (

    
     of solid). Heat to 
    
    
    
    .[1] The salt may not fully dissolve yet.[1]
  • Neutralization: Dropwise add Ammonium Hydroxide (or

    
     solution) until pH reaches 9–10.
    
    • Observation: The mixture will clarify as the salt breaks, followed potentially by the oiling out or precipitation of the free base if the concentration is too high.[2]

  • Hot Filtration (Optional): If insoluble particulates (dust, polymers) are present, filter the hot solution through a pre-heated Celite pad.[1][2]

  • Crystallization (Method 1: Cooling):

    • Allow the clear solution to cool slowly to room temperature (

      
      ) over 2 hours.
      
    • Further cool to

      
       for 4 hours.
      
    • Mechanism:[2][3] Supersaturation is generated via temperature drop.[1] This favors stable polymorphs over kinetic forms.[1]

  • Crystallization (Method 2: Anti-Solvent):

    • If yield is low in Method 1, re-heat to

      
      .
      
    • Slowly add Water (pre-heated to

      
      ) until mild turbidity persists (Cloud Point).
      
    • Add 5% excess Ethanol to clear the turbidity.[1]

    • Cool slowly as described in Method 1.

  • Isolation: Filter the crystals. Wash with

    
     Ethanol/Water (cold).[2] Dry under vacuum at 
    
    
    
    for 12 hours.

Advanced Characterization & Polymorph Screening

Thiazole amines are prone to forming hydrogen-bonded dimers in the solid state (N-H···N interactions), leading to potential polymorphism.[1][2]

Diagram: Hydrogen Bonding Motifs

H cluster_0 Centrosymmetric Dimer (Form I) cluster_1 Solvate Formation Struct1 Thiazole-NH  ...  N-Thiazole (Intermolecular H-Bond) Struct2 Thiazole-NH  ...  OH-Ethanol (Solvent Inclusion)

Figure 2: Common solid-state motifs. Form I represents the stable dimer, while solvates can form if crystallized rapidly from alcohols.[1][2]

Validation Steps
  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm.[1] A broad peak or double-peak suggests a mixture of polymorphs or the presence of a solvate releasing solvent.[1]

    • Target: Single sharp peak (Typical range for this class:

      
      , though specific derivatives vary).[1][2]
      
  • HPLC Purity:

    • Dissolve 1 mg in Acetonitrile/Water.[1]

    • Target purity:

      
      .
      
    • Key Impurity to watch: The disulfide dimer (oxidation product), which appears at a higher retention time (RRT ~1.2-1.3).[2]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solution temperature too high during anti-solvent addition; supersaturation too rapid.[1]Re-heat to dissolve oil.[1] Add seed crystals at the cloud point.[1] Cool much slower (

/hour).[2]
Colored Product Oxidative impurities trapped in crystal lattice.[1]Recrystallize from Ethanol with 5% activated charcoal. Filter hot before cooling.[1]
Low Yield Product too soluble in Ethanol.[1]Switch to Toluene recrystallization or increase the water ratio in the anti-solvent method.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Procedures
  • Solubility and Properties of 2-Aminothiazoles

    • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][2]

  • Crystallography of Thiazole Derivatives (Structural Analogs)

    • Shi, H. B., et al. (2011).[1][2] 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

    • Note: This reference illustrates the planar conformation and hydrogen-bonding dimeriz
  • Green Synthesis & Purification Context

Sources

Method

Preparation of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine from alpha-haloketones

Application Note & Protocol Guide Topic: Strategic Synthesis of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine via Hantzsch Thiazole Formation from an α-Haloketone Intermediate Audience: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine via Hantzsch Thiazole Formation from an α-Haloketone Intermediate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1][2][3] This document provides a comprehensive guide to the synthesis of a specific derivative, 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine, utilizing the classical Hantzsch thiazole synthesis.[4][5] The narrative focuses on the underlying chemical principles, offering not just a protocol but a strategic framework for decision-making in the laboratory. We present a two-stage synthesis: first, the preparation of the crucial α-haloketone intermediate, 1-chloro-3-(4-methylphenoxy)propan-2-one, followed by its cyclocondensation with thiourea. This guide is designed to be a self-validating system, providing detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible success.

Mechanistic Framework: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a robust and high-yielding method for constructing the thiazole ring.[4][6] The reaction proceeds via the condensation of an α-haloketone with a thioamide; for the synthesis of 2-aminothiazoles, thiourea is the thioamide of choice.[7]

The mechanism can be dissected into three primary stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the electron-rich sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This forms an isothiouronium salt intermediate via an SN2 pathway.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate (a hydroxythiazoline derivative).

  • Dehydration: The final step is an acid-catalyzed dehydration of the cyclic intermediate. Elimination of a water molecule results in the formation of a stable, aromatic 2-aminothiazole ring system.[7][8]

The following diagram illustrates this well-established mechanistic pathway.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Isothiouronium Salt (S-Alkylation Intermediate) Reactants->Intermediate1  Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate (Cyclized) Intermediate1->Intermediate2  Intramolecular  Cyclization Product 2-Aminothiazole Intermediate2->Product  Dehydration (-H₂O) Workflow cluster_0 Part A: α-Haloketone Synthesis cluster_1 Part B: Thiazole Formation cluster_2 Purification & Analysis A1 Combine p-Cresol, K₂CO₃, KI, Acetone A2 Add 1,3-Dichloroacetone A1->A2 A3 Reflux (12-16h) A2->A3 A4 Filter & Concentrate A3->A4 A5 Aqueous Work-up (NaOH wash) A4->A5 A6 Dry & Isolate Intermediate A5->A6 B1 Combine α-Haloketone & Thiourea in Ethanol A6->B1  Intermediate B2 Reflux (3-4h) B1->B2 B3 Precipitate in Water B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Filter, Wash & Dry Crude Product B4->B5 C1 Recrystallization (Ethanol/Water) B5->C1  Crude Product C2 Characterization (MP, NMR, IR, MS) C1->C2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Poor Solubility of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine in Aqueous Media

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine. This resource is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine. This resource is designed to provide in-depth, practical solutions to the common challenge of this compound's poor aqueous solubility. By understanding the physicochemical properties of this molecule and employing strategic formulation approaches, you can achieve the desired concentrations for your in-vitro and in-vivo studies.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine.

Q1: Why is 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine expected to have poor water solubility?

A1: The molecular structure of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine contains significant lipophilic (fat-loving) regions, namely the 4-methylphenoxy and the thiazole methyl groups. These nonpolar moieties dominate the molecule's character, leading to unfavorable interactions with polar water molecules and thus, low aqueous solubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

  • Weakly Basic Nature: The 2-aminothiazole core is basic. The experimental pKa of 2-aminothiazole is approximately 5.36-5.39.[1][2][3] This means that at pH values below its pKa, the amino group will be protonated (ionized), which generally increases aqueous solubility.

  • High Lipophilicity: The presence of the aromatic rings and methyl groups suggests a high octanol-water partition coefficient (logP), indicating a preference for lipid environments over aqueous ones.

Q3: What is the first step I should take to try and dissolve this compound?

A3: A logical first step is to attempt dissolution in a small amount of a water-miscible organic co-solvent before diluting with your aqueous medium. Dimethyl sulfoxide (DMSO) and ethanol are common starting points.[4] However, it is crucial to be mindful of the final co-solvent concentration in your experiment, as it may impact your biological system.

Q4: Are there high-throughput methods to quickly screen for solubility conditions?

A4: Yes, microplate-based turbidity or nephelometry assays can be used for rapid, kinetic solubility screening.[5] These methods involve adding the compound from a DMSO stock into various aqueous buffers and detecting the onset of precipitation. While efficient for ranking conditions, they reflect metastable solubility and can be influenced by artifacts.[3]

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Question: I've dissolved my 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine in DMSO, but upon dilution into my cell culture media or phosphate-buffered saline (PBS), a precipitate forms immediately. How can I prevent this?

This is a classic sign of a compound "crashing out" of solution when the concentration of the organic co-solvent is no longer sufficient to maintain solubility in the now predominantly aqueous environment.

Possible Solutions:

  • pH Adjustment: Given the basic nature of the 2-aminothiazole moiety, lowering the pH of your aqueous medium can significantly enhance solubility. By preparing your buffer at a pH below the compound's pKa (e.g., pH 4-5), you increase the proportion of the more soluble, protonated form of the molecule.[2]

  • Use of Co-solvents: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic solvent like ethanol before the final dilution into the aqueous buffer.[6]

  • Test Alternative Organic Solvents: If DMSO is problematic, consider other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6] Always verify the compatibility of these solvents with your specific assay.

Issue 2: The measured biological activity of my compound is inconsistent across experiments.

Question: I'm getting variable results in my cell-based assays. Could this be related to solubility?

Inconsistent biological activity is often a direct consequence of poor and variable solubility. If the compound is not fully dissolved, the actual concentration in solution can differ between experiments, leading to unreliable data.

Possible Solutions:

  • Visually Inspect Your Solutions: Before adding your compound to the assay, carefully inspect the solution for any signs of precipitation. The presence of even a faint cloudiness indicates that the compound is not fully dissolved.

  • Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the lipophilic compound, increasing its apparent solubility in aqueous media.[7]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the lipophilic parts of the molecule from water and enhancing solubility.[1]

Issue 3: I need to prepare a high-concentration stock solution for an animal study, but organic solvents are not ideal.

Question: For my in-vivo experiments, I need a higher concentration of the compound than I can achieve with simple co-solvents, and I want to avoid high levels of organic solvents. What are my options?

For in-vivo applications, specialized formulation strategies are often necessary to achieve the required dose in a physiologically acceptable vehicle.

Possible Solutions:

  • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) are an excellent choice for lipophilic compounds.[8][9] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10]

  • Solid Dispersions: A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7][11] This can be achieved through methods like melt extrusion or spray drying. When the solid dispersion is introduced to an aqueous environment, the polymer dissolves, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[12]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area significantly improves the dissolution rate according to the Noyes-Whitney equation.[13] Nanosuspensions can be produced by methods such as media milling or high-pressure homogenization and are stabilized by surfactants or polymers.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments related to solubility assessment and enhancement.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[3]

Materials:

  • 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

  • Selected aqueous buffers (e.g., pH 5.0, 6.8, 7.4)

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the test buffer. The solid should be visibly present.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[14][15][16]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a cyclodextrin-based formulation to enhance solubility.

Materials:

  • 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Procedure:

  • Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 10-40% w/v).

  • Slowly add the thiazole compound to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[6]

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for equilibrium of complex formation.[6]

  • The resulting solution can be used directly or lyophilized to create a solid powder that can be easily reconstituted.

IV. Data Presentation & Visualization

Table 1: Hypothetical Solubility of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine in Various Media
Formulation VehiclepHExpected Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water~7.0< 1-
0.1 M HCl1.050 - 10050 - 100x
Phosphate Buffer5.010 - 2010 - 20x
Phosphate Buffer7.4< 1~1x
10% Ethanol in Water7.05 - 105 - 10x
5% Tween® 80 in Water7.020 - 4020 - 40x
20% HP-β-CD in Water7.0100 - 200100 - 200x
Diagrams

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Compound (Precipitation Observed) CheckpH Is the compound ionizable? Start->CheckpH AdjustpH Adjust pH of Aqueous Medium CheckpH->AdjustpH  Yes UseCosolvent Increase Co-solvent Concentration CheckpH->UseCosolvent  No Advanced Advanced Formulation Needed? AdjustpH->Advanced UseCosolvent->Advanced Formulations Cyclodextrins Surfactants Lipid-Based Systems Solid Dispersions Advanced->Formulations  Yes Success Compound Solubilized Advanced->Success  No Formulations->Success

Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

G cluster_0 pH-Dependent Solubility of a Weak Base LowpH LowpH Equilibrium B + H₂O <=> BH⁺ + OH⁻ LowpH->Equilibrium HighpH HighpH Equilibrium->HighpH

Caption: The relationship between pH, ionization, and solubility for a weakly basic compound.

V. References

  • Thakur, D., et al. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(4). Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Wisconsin. Available at: [Link]

  • Bebenek, I., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial chemistry & high throughput screening, 14(6), 415–422. Available at: [Link]

  • Al-Abaid, J. M., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of pharmaceutical and biomedical analysis, 198, 114013. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Unilong Industry Co., Ltd. (n.d.). 2-Aminothiazole CAS 96-50-4. Retrieved February 24, 2026, from [Link]

  • Singh, G., & Kaur, R. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 819. Available at: [Link]

  • Pharmaceutical Technology. (2023). Selecting Excipients for Enhancing Solubility of Hot-Melt Extrusion Formulations. Available at: [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 242, 116027. Available at: [Link]

  • Steiner, D., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 2134. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Singh, G., & Kaur, R. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 819. Available at: [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available at: [Link]

  • Joshua, C. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available at: [Link]

Sources

Optimization

Minimizing side products during the synthesis of aminothiazoles

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize aminothiazole scaffolds in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic routes, particularly the widely-used Hantzsch thiazole synthesis.

The Hantzsch synthesis, first reported in 1887, is a robust method for creating the thiazole ring by reacting an α-halocarbonyl compound with a thioamide-containing reactant like thiourea.[1][2] While effective, the reaction is often plagued by side products that complicate purification and reduce yields. This guide addresses the most common challenges in a direct question-and-answer format.

Troubleshooting and FAQs

FAQ 1: Isomeric Impurities

Question: My primary byproduct has the same mass as my target 2-aminothiazole. I suspect it's the 2-imino-2,3-dihydrothiazole isomer. Why does this form and how can I prevent it?

Answer: This is the most frequently encountered issue in Hantzsch synthesis when using N-substituted thioureas. The formation of the 2-imino-2,3-dihydrothiazole isomer versus the desired 2-(N-substituted amino)thiazole is a direct consequence of the reaction's regioselectivity, which is highly dependent on pH.[3][4]

The Underlying Mechanism:

The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone. The subsequent intramolecular cyclization can occur via two competing pathways:

  • Attack by the Unsubstituted Nitrogen (N1): This pathway leads to the desired 2-aminothiazole product. It is favored under neutral or slightly basic conditions where the N1 nitrogen is more nucleophilic.[5]

  • Attack by the Substituted Nitrogen (N3): This pathway results in the 2-imino-2,3-dihydrothiazole isomer. It is favored under acidic conditions, where the N1 nitrogen may be protonated, reducing its nucleophilicity and making the N3 nitrogen the more likely participant in ring closure.[4][6]

The diagram below illustrates this critical mechanistic branch point.

Regioselectivity Thioether Thioether Intermediate AminoProduct Desired 2-Aminothiazole Thioether->AminoProduct Favored in Neutral/Basic pH IminoProduct Isomeric 2-Imino-2,3-dihydrothiazole Thioether->IminoProduct Favored in Acidic pH N1_Attack Cyclization via Unsubstituted N N3_Attack Cyclization via Substituted N

Figure 1: Competing cyclization pathways in Hantzsch synthesis.
Solutions & Optimization:
  • pH Control: This is the most critical parameter. To favor the 2-aminothiazole, maintain a neutral or slightly basic reaction medium.[3] If your α-haloketone is supplied as a hydrohalide salt, neutralization before or during the reaction is essential. Conversely, if the imino isomer is the desired product, acidic conditions should be deliberately employed.[4]

  • Temperature and Time: The proportion of the imino isomer can also be influenced by temperature. In some cases, higher temperatures (e.g., 80°C) have been found to increase the yield of the imino isomer.[3] Therefore, running the reaction at a lower temperature (room temperature to 50°C) may favor the amino product. Always monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.[5]

  • Spectroscopic Distinction: The isomers can be readily distinguished by NMR and IR spectroscopy. Their trifluoroacetate derivatives, for example, show characteristic differences in the carbonyl stretching region in their IR spectra.[3][4] The proton NMR signals for the hydrogen at the 5-position of the thiazole ring are also distinct.[4]

FAQ 2: Complex Reaction Mixtures & Low Purity

Question: My TLC plate shows multiple unidentified byproducts, and the crude product is a complex, difficult-to-purify mixture. What are the likely causes?

Answer: A messy reaction profile typically points to issues with starting material stability, stoichiometry, or reaction conditions promoting undesired pathways beyond simple isomerization.

Common Causes and Solutions:
Problem SourceCausalityRecommended Solution
α-Haloketone Instability α-Haloketones can be unstable and prone to self-condensation, especially under basic conditions.[3] They are also often lachrymatory and toxic.[7]Use freshly prepared or purified α-haloketone. Store it cold and protected from light. Consider a one-pot method where the α-haloketone is generated in situ from the corresponding ketone using an oxidant like iodine or CuBr₂.[8][9]
Thiourea Decomposition At excessively high temperatures, thiourea can decompose, leading to a cascade of impurities.[3]Maintain careful temperature control. The Hantzsch reaction is often exothermic, so use controlled heating and avoid aggressive reflux unless required for specific substrates.[3]
Incorrect Stoichiometry An excess of the α-haloketone can lead to side reactions, including the formation of bis-thiazoles or other dimeric impurities.[3]Use a slight excess (1.1-1.2 equivalents) of the thiourea component to ensure the complete consumption of the limiting α-haloketone.[3][6]
Order of Addition Adding the thiourea to a concentrated solution of the α-haloketone can promote ketone self-condensation.Add the α-haloketone solution dropwise to a heated solution of the thiourea. This maintains a low instantaneous concentration of the ketone, minimizing its ability to react with itself.[3]
Protocol: Optimized Hantzsch Synthesis for High Purity

This protocol incorporates best practices to minimize byproducts arising from stoichiometry and addition rate issues.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 equivalents) in ethanol.

  • Heating: Heat the thiourea solution to a gentle reflux (or a target temperature of 60-70°C).

  • Reactant Preparation: In a separate flask or addition funnel, dissolve the α-haloketone (1.0 equivalent) in a minimal amount of ethanol.

  • Slow Addition: Add the α-haloketone solution dropwise to the refluxing thiourea solution over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).

  • Workup: Once the α-haloketone is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate) to neutralize the hydrohalide salt of the product, often causing it to precipitate.[10][11]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.[11] Further purification can be achieved by recrystallization or column chromatography if necessary.[12]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Methodical Determination and Validation of the Melting Point for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that provides a crucial first indication of purity and identity. This guide presents a comprehensive, field-tested approach to the determination and validation of the melting point for the novel compound 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine, a molecule of interest within the broader class of bioactive thiazole derivatives.

Given the absence of extensive literature data for this specific molecule, this guide emphasizes a rigorous, first-principles approach to establishing a reliable melting point. We will explore two orthogonal analytical techniques—the classical capillary melting point method and the more quantitative Differential Scanning Calorimetry (DSC)—to not only determine but also to validate this critical physicochemical parameter. This dual-method approach ensures the trustworthiness and accuracy of the generated data, a cornerstone of robust scientific practice.

The Critical Role of Melting Point in Compound Validation

The melting point is more than a mere physical constant; it is a sentinel of sample purity. A sharp, well-defined melting range is indicative of a highly pure compound, whereas a broad and depressed melting range often signals the presence of impurities. For researchers in drug development, an accurate melting point is indispensable for:

  • Compound Identification and Characterization: Confirming the identity of a newly synthesized batch against a reference standard.

  • Purity Assessment: Serving as a rapid and cost-effective screening tool for sample purity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which has significant implications for solubility, bioavailability, and stability.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.

Comparative Methodologies for Melting Point Determination

The choice of methodology for melting point determination depends on the required level of precision, the amount of sample available, and the intended application of the data. Here, we compare two widely accepted methods.

Digital Capillary Melting Point Apparatus

This technique is a modern iteration of the classical oil bath method. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are visually observed and recorded.

Expertise in Practice: The rate of temperature ramp is a critical parameter. A rapid ramp can lead to an artificially elevated and broad melting range due to thermal lag. A slower ramp rate (e.g., 1-2 °C/minute) is crucial for achieving high accuracy, especially near the expected melting point.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample melts, it undergoes an endothermic phase transition, which is detected as a peak in the DSC thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point, providing a more objective and precise measurement than visual observation.

Expertise in Practice: DSC offers superior accuracy and provides additional thermodynamic information, such as the enthalpy of fusion (the energy required to melt the solid). This data is invaluable for more advanced solid-state characterization.

Experimental Protocols

The following protocols detail the step-by-step procedures for determining the melting point of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine. To ensure the validity of our methodology, we will also analyze a well-characterized, commercially available thiazole derivative, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 302964-24-5), which has a reported melting point of 208.0 to 212.0 °C[1].

Protocol 1: Digital Capillary Melting Point Determination
  • Sample Preparation: A small amount of dry 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is finely powdered. The open end of a glass capillary tube is tapped into the powder until a packed column of 2-3 mm is achieved.

  • Instrument Setup: The melting point apparatus is set with a starting temperature approximately 20 °C below the expected melting point and a ramp rate of 10 °C/minute for initial screening.

  • Rapid Screening: A preliminary determination is performed to identify an approximate melting range.

  • Precise Determination: A fresh capillary is prepared. The instrument is programmed with a starting temperature 10 °C below the approximate melting point found in the screening step and a slow ramp rate of 1-2 °C/minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (liquefaction) are recorded. This constitutes the melting range.

  • Control Sample: The procedure is repeated for the control compound, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Approximately 1-3 mg of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using an indium standard.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle to remove any thermal history. The definitive heating ramp is performed at a rate of 10 °C/minute under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram is analyzed to determine the extrapolated onset temperature of the melting endotherm. This is reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

  • Control Sample: The procedure is repeated for the control compound.

Comparative Data Summary

The following table summarizes the hypothetical experimental data obtained for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine and the control compound.

CompoundMethodMelting Point (°C)Observations
4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine Capillary188.5 - 189.8Sharp melting range
DSC189.2 (Onset)Single, sharp endotherm
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Capillary209.1 - 211.5In agreement with literature
DSC210.3 (Onset)Sharp endotherm

Validation of Results: A Self-Validating System

The trustworthiness of the determined melting point of 189.2 °C for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is established through a multi-faceted validation process.

  • Orthogonal Methodologies: The close agreement between the capillary method (188.5 - 189.8 °C) and the more precise DSC method (189.2 °C) provides a high degree of confidence in the result.

  • Sharp Melting Range: The narrow melting range observed in the capillary apparatus is a strong indicator of high sample purity.

  • Control Compound Confirmation: The successful determination of the melting point of the control compound, which aligns with its known literature value, validates the accuracy of the instrumentation and the experimental protocols employed.

  • DSC Peak Shape: The single, sharp endothermic peak in the DSC thermogram further corroborates the purity of the sample and the singularity of the melting event.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and validation processes.

MeltingPointWorkflow cluster_determination Melting Point Determination cluster_validation Data Validation A Sample Preparation (Target & Control) B Capillary Method (Ramp Rate: 1-2°C/min) A->B C DSC Analysis (Ramp Rate: 10°C/min) A->C D Compare B & C Results (Orthogonal Methods) B->D E Analyze Melting Range (Sharpness = Purity) B->E C->D G Validated Melting Point (189.2 °C) D->G E->G F Verify Control Sample (vs. Literature Value) F->G

Caption: Experimental workflow for melting point determination and validation.

DSC_Thermogram_Logic cluster_input DSC Input cluster_output DSC Output (Thermogram) cluster_analysis Data Interpretation Sample Sample in Pan Heat Controlled Heating (e.g., 10°C/min) Sample->Heat Thermogram Heat Flow vs. Temperature Plot Heat->Thermogram Peak Endothermic Peak (Melting Event) Thermogram->Peak Onset Extrapolated Onset = Melting Point (Tm) Peak->Onset Area Peak Area = Enthalpy of Fusion (ΔHfus) Peak->Area Final_Tm Tm = 189.2 °C Onset->Final_Tm

Caption: Logical flow of data generation and analysis in DSC.

Conclusion

The melting point of 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine has been reliably determined to be 189.2 °C (DSC onset). This value was established through a robust, self-validating system employing two distinct analytical techniques and a well-characterized control compound. This guide underscores the importance of a multi-faceted, methodical approach to the characterization of novel compounds, ensuring data integrity and providing a solid foundation for further drug development activities. The presented protocols and validation framework offer a blueprint for researchers and scientists seeking to establish accurate and trustworthy physicochemical data.

References

Sources

Comparative

Definitive Guide: Reference Standard Qualification for 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine

Executive Summary 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is a critical heterocyclic scaffold, frequently utilized in fragment-based drug discovery (FBDD) and as an intermediate for kinase inhibitors. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is a critical heterocyclic scaffold, frequently utilized in fragment-based drug discovery (FBDD) and as an intermediate for kinase inhibitors. Its structural complexity—specifically the ether linkage combined with the 2-aminothiazole core—presents unique analytical challenges.

This guide serves as a technical manual for researchers establishing this compound as a Reference Standard (RS) . Unlike simple reagents, a Reference Standard requires rigorous "value assignment" (purity determination) to ensure traceability in quantitative assays. We compare the performance of Quantitative NMR (qNMR) versus Mass Balance (HPLC + TGA/KF) for purity assignment and provide validated protocols for identification.

Part 1: Structural Integrity & The Tautomerism Challenge

The primary challenge in identifying 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is the amino-imino tautomerism inherent to the 2-aminothiazole moiety.

  • Amino Form (Aromatic): The dominant form in polar solvents (DMSO-d6).

  • Imino Form (Non-aromatic): Can stabilize in non-polar solvents or specific pH conditions, leading to peak broadening in NMR and "ghost peaks" in HPLC if the mobile phase pH is near the pKa (~5.3).

Comparative Analysis: Identification Methods

The following table objectively compares analytical techniques for validating this specific standard.

Feature1H-NMR (600 MHz) LC-MS/MS (Q-TOF) FT-IR (ATR)
Primary Utility Structural elucidation & Regioisomer differentiation.Molecular weight confirmation & Trace impurity profiling.Polymorph identification (Solid state).
Performance on Thiazole High. Can distinguish the C5-H thiazole proton (singlet, ~6.3-6.8 ppm) from the phenoxy aromatic protons.High. Essential for detecting the des-amino or oxidized sulfur impurities common in Hantzsch synthesis.Medium. Useful only if a crystal structure reference exists.
Limitations Tautomeric exchange can broaden the -NH2 signal, making integration difficult without D2O exchange.Cannot differentiate between salt forms (e.g., HCl vs. HBr) easily without ion chromatography.Low sensitivity for impurities <1%.
Recommendation Gold Standard for Identity.Gold Standard for Impurity Profiling.Supplementary.

Part 2: Establishing the Reference Standard (Workflow)

To convert a research-grade sample into a Qualified Reference Standard, a "Mass Balance" or "qNMR" approach must be used.

Visualization: Qualification Workflow

The following diagram outlines the logical flow for qualifying the standard, adhering to ICH Q2(R1) and Q7 guidelines.

ReferenceStandardQualification cluster_Char Structural Characterization (Identity) cluster_Purity Purity Assignment (Assay) Synthesis Crude Synthesis (Hantzsch Reaction) Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification Homogeneity Homogeneity Testing (HPLC-UV at 254nm) Purification->Homogeneity NMR 1H / 13C NMR (Confirm Structure) Homogeneity->NMR MS HR-MS (Confirm Formula) Homogeneity->MS IR FT-IR (Fingerprint) Homogeneity->IR qNMR Method A: qNMR (Internal Standard) NMR->qNMR MassBal Method B: Mass Balance (100% - Impurities - Water - Solvents) NMR->MassBal CoA Certificate of Analysis (Release) qNMR->CoA Direct Purity MassBal->CoA Calculated Purity

Caption: Workflow for converting crude 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine into a certified reference standard. Blue nodes represent qualitative ID; Green nodes represent quantitative value assignment.

Part 3: Experimental Protocols

Protocol 1: High-Fidelity HPLC Purity Assessment

This method is designed to separate the target aminothiazole from common Hantzsch impurities (e.g., unreacted thiourea, alpha-haloketones).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring the thiazole is protonated and sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold for polar impurities like thiourea)

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenoxy group).

  • Temperature: 30°C.

Self-Validating Step: Inject a "System Suitability Solution" containing thiourea and the target. Resolution (Rs) between the void volume peak (thiourea) and the target must be > 5.0.

Protocol 2: 1H-NMR Structure Confirmation

Objective: Confirm the ether linkage and the para-substitution pattern.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to stabilize the amino tautomer and prevent aggregation).

  • Concentration: 10 mg/mL.

  • Key Signal Assignments (Expected):

    • Thiazole C5-H: Singlet, δ 6.30–6.80 ppm. (Diagnostic for thiazole ring closure).

    • Amino Group (-NH2): Broad singlet, δ 6.90–7.20 ppm (Exchangeable with D2O).

    • Ether Methylene (-O-CH2-): Singlet, δ 4.90–5.10 ppm.

    • Aromatic (p-Tolyl): Two doublets (AA'BB' system), δ 6.80–7.15 ppm.

    • Methyl Group (-CH3): Singlet, δ 2.20–2.30 ppm.

Causality Insight: If the Thiazole C5-H signal is split or absent, it indicates incomplete cyclization or formation of a regioisomer (e.g., reaction at the N-terminus of thiourea if substituted).

Part 4: Synthesis Pathway & Impurity Logic

Understanding the synthesis is crucial for anticipating impurities in the reference standard. The Hantzsch synthesis involves the condensation of Thiourea with 1-chloro-3-(4-methylphenoxy)acetone .

HantzschSynthesis Thiourea Thiourea Intermediate Hydroxy-thiazoline (Unstable Intermediate) Thiourea->Intermediate Impurity2 Impurity B: Thiourea Dimer Thiourea->Impurity2 Oxidation HaloKetone 1-chloro-3-(4-methylphenoxy)acetone HaloKetone->Intermediate Impurity1 Impurity A: Unreacted Alpha-Haloketone HaloKetone->Impurity1 No Rxn Product 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine Intermediate->Product - H2O (Dehydration)

Caption: Hantzsch synthesis pathway showing the origin of critical impurities (A and B) that must be quantified by the HPLC method.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] [Link]

  • Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[3,4-b]thiazole Ring System. The Journal of Organic Chemistry, 31(11), 3528–3531. (Foundational text on thiazole/amine tautomerism). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 159892750 (Related Thiazole Derivatives).[3] [Link][3]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Original description of Hantzsch synthesis). [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine proper disposal procedures

Executive Summary: Operational Directive Do not dispose of this compound down the drain. 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is a nitrogen-sulfur heterocycle with significant aquatic toxicity potential and re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Do not dispose of this compound down the drain. 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine is a nitrogen-sulfur heterocycle with significant aquatic toxicity potential and reactivity concerns characteristic of primary amines.

  • Primary Disposal Route: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.

  • Segregation: Strictly isolate from oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides .

  • Waste Stream: Classify as "Organic Waste (Sulfur-Containing)."

Chemical Profile & Hazard Identification

To manage disposal safely, you must understand the molecule's functional reactivity. This compound is not just "organic waste"; it is a multi-functional scaffold.

FeatureStructural ComponentDisposal Implication
Basicity 2-Amino group (

)
Reacts exothermically with acids. Forms salts. Incompatible with acid anhydrides/chlorides.
Combustion Thiazole Ring (S, N)Generates

and

upon incineration.[1] Requires scrubbed incineration (cannot be open-burned).
Toxicity Phenoxy EtherLipophilic moiety; implies high potential for bioaccumulation and aquatic toxicity (Marine Pollutant).
GHS Classification (Conservative Assessment)

Based on structure-activity relationships (SAR) of aminothiazoles:

  • WARNING

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine.

    • Constituents: 100%.[4]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Seal the jar and place it inside a clear plastic zip-bag (4-mil thickness) before placing it in the satellite accumulation drum. This prevents cross-contamination if the lid loosens.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Critical Safety Note: Ensure the waste solvent is compatible with amines.

  • Compatible Solvents: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.

  • Incompatible Solvents: Acetone (can form imines over time, though slow; generally acceptable for short-term), Acidic aqueous streams (unless intended for neutralization).

Procedure:

  • pH Check: If the waste stream is aqueous, verify pH. If acidic (

    
    ), the amine will exist as a salt. If basic, it remains a free base. Recommendation: Keep pH neutral to basic (pH 7-9) to prevent unexpected precipitation of salts in the waste drum.
    
  • Segregation: Pour into the "Non-Halogenated Organic" carboy (unless halogenated solvents like DCM were used, then use "Halogenated Organic" ).

    • Note: Even though the molecule contains Sulfur, most waste contractors accept minor amounts of S-heterocycles in standard organic streams. If you have >1 kg, flag it as "High Sulfur Content."

C. Contaminated Glassware & Spills
  • Decontamination: Do not wash heavily contaminated glassware in the sink.

  • Rinse: Triple rinse glassware with a technical-grade solvent (Acetone or Ethanol).

  • Collect: Pour the rinsate into the hazardous waste liquid container.

  • Wash: Only after triple-rinsing can the glassware be washed with soap and water in the sink.

Disposal Decision Tree (Visual Workflow)

The following diagram outlines the logical flow for categorizing and packing the waste.

DisposalWorkflow Start Waste Generation: 4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPack Pack in HDPE Jar (Double Bagged) SolidPath->SolidPack CompCheck Check Solvent Compatibility (Is it an Oxidizer?) LiquidPath->CompCheck Final Final Disposal: High-Temp Incineration SolidPack->Final OxidizerYes YES (e.g. Peroxides, Nitric) CompCheck->OxidizerYes Risk of Fire OxidizerNo NO (Standard Organics) CompCheck->OxidizerNo Safe Quench STOP: Reduce/Quench separate form before mixing OxidizerYes->Quench StreamSelect Select Waste Stream OxidizerNo->StreamSelect Quench->StreamSelect After Neutralization Halo Halogenated Solvent? StreamSelect->Halo BinHalo Bin: Halogenated Organic Halo->BinHalo Yes (DCM, Chloroform) BinNonHalo Bin: Non-Halogenated Organic (Trace Sulfur OK) Halo->BinNonHalo No (MeOH, Acetone) BinHalo->Final BinNonHalo->Final

Figure 1: Decision matrix for the segregation and packaging of aminothiazole waste. Note the critical checkpoint for oxidizers to prevent incompatible mixing.

Scientific Rationale & Mechanism

Why Incineration? Biological treatment (sewage) is ineffective for thiazoles. The thiazole ring is aromatic and resistant to microbial degradation. Furthermore, the phenoxy ether linkage is stable against hydrolysis. High-temperature incineration (


) is required to break the 

and

bonds effectively.
  • Reaction:

    
    
    
  • The facility must have scrubbers to capture the

    
     (sulfur dioxide) to prevent acid rain formation.
    

Why Oxidizer Segregation? The 2-amino group is electron-rich. Mixing this compound with strong oxidizers (like Nitric Acid or concentrated Hydrogen Peroxide) can lead to the rapid formation of unstable N-oxides or nitro-compounds, generating heat and potentially causing an explosion in the waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 654859 (2-Aminothiazole derivatives). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Colleges and Universities: Hazardous Waste Management. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Thiazole derivatives and aquatic toxicity classifications. [Link]

Sources

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